molecular formula C11H12BrNO B13172365 4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one

4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one

Cat. No.: B13172365
M. Wt: 254.12 g/mol
InChI Key: CHDXRHNGRBHOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C₁₁H₁₂BrNO and a molecular weight of 254.12 g/mol . This compound features a pyrrolidin-2-one ring substituted with a 3-bromo-4-methylphenyl group. It is primarily used in research and development, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of 4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one typically involves the reaction of 3-bromo-4-methylbenzaldehyde with pyrrolidin-2-one under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating neurological disorders.

    Industry: It is used in the development of new materials and as a reference standard in analytical chemistry

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate neurotransmitter systems and influence cellular signaling pathways .

Comparison with Similar Compounds

4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one can be compared with other pyrrolidin-2-one derivatives, such as:

    Piracetam: A well-known nootropic that enhances cognitive function.

    Oxiracetam: Another nootropic with similar cognitive-enhancing properties.

    Aniracetam: Known for its anxiolytic and cognitive-enhancing effects.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrrolidin-2-one derivatives .

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

4-(3-bromo-4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12BrNO/c1-7-2-3-8(4-10(7)12)9-5-11(14)13-6-9/h2-4,9H,5-6H2,1H3,(H,13,14)

InChI Key

CHDXRHNGRBHOQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CC(=O)NC2)Br

Origin of Product

United States

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